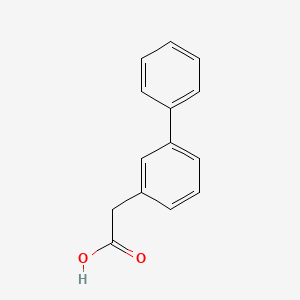

3-Biphenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLJPWPRYUYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178652 | |

| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23948-77-8 | |

| Record name | [1,1′-Biphenyl]-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23948-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Biphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023948778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Biphenylacetic Acid: Properties, Synthesis, and Characterization

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 3-Biphenylacetic Acid in Modern Chemistry

This compound, a notable isomer within the biphenylacetic acid family, represents a core structural motif in medicinal chemistry and materials science. While its isomer, 4-biphenylacetic acid (Felbinac), is more widely known as a topical non-steroidal anti-inflammatory drug (NSAID), the 3-substituted variant offers a distinct stereoelectronic profile for exploration in drug discovery and as a versatile building block for complex organic synthesis.[1] Its structure, featuring a carboxylic acid moiety attached to a biphenyl scaffold at the meta position, provides a unique spatial arrangement that influences its reactivity, physical properties, and biological interactions.

This guide provides an in-depth technical overview of this compound, moving beyond surface-level data to explore the causality behind its chemical behavior. We will cover its core physicochemical properties, detail a robust synthetic methodology, elucidate its spectral signature, and discuss its reactivity and pharmacological context. This document is designed to serve as a practical and authoritative resource for researchers leveraging this compound in their work.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. These properties govern solubility, stability, and interaction with biological systems.

Nomenclature and Structural Identifiers:

-

IUPAC Name: 2-([1,1'-Biphenyl]-3-yl)acetic acid[1]

-

Common Synonyms: 3-Biphenylylacetic acid, (3-Phenylphenyl)acetic acid[1][2]

-

SMILES: C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O[1]

-

InChI Key: VLQLJPWPRYUYMK-UHFFFAOYSA-N[1]

The table below summarizes the key quantitative physicochemical data for this compound. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Off-white to beige powder/solid | [3] (Analogue) |

| Melting Point | 159-160 °C (for 4-isomer) | [3][4] |

| pKa (Predicted) | 4.29 ± 0.10 | [3] (Analogue) |

| Solubility | Soluble in DMSO, slightly soluble in methanol and acetonitrile.[3][5] (Analogue) | |

| Water Solubility (Predicted) | 39.27 mg/L at 25 °C | [3] (Analogue) |

Note: Experimental data for the 3-isomer is sparse; therefore, data from the well-characterized 4-isomer (Felbinac, CAS: 5728-52-9) is provided for comparative context where noted.

Synthesis and Manufacturing Pathway

The synthesis of this compound is most efficiently achieved through modern cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-Miyaura coupling is the field-proven method of choice for constructing the core biphenyl scaffold.

The causality for this choice rests on the reaction's robustness, the commercial availability of the starting materials, and the typically mild reaction conditions that preserve the sensitive carboxylic acid functionality. The key precursors are 3-bromophenylacetic acid and phenylboronic acid.[2]

Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a self-validating system. Successful coupling is confirmed by the consumption of starting materials (monitored by TLC or LC-MS), and the final product's purity is validated through melting point analysis and spectroscopic characterization as detailed in the next section.

-

Reactor Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromophenylacetic acid (1.0 eq), phenylboronic acid (1.2 eq), and a suitable solvent mixture such as toluene/ethanol (4:1 v/v).

-

Degassing: Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃, 2.5 eq). The base is crucial for activating the boronic acid in the catalytic cycle.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 3-bromophenylacetic acid is consumed (typically 4-12 hours).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~2. This protonates the carboxylate, making the product insoluble in water and extractable into an organic solvent.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following sections describe the expected spectral signatures for this compound, providing a benchmark for validating synthetic material.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to be complex in the aromatic region due to overlapping signals and second-order coupling effects.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.3 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often broad due to chemical exchange. |

| ~7.65 - 7.30 | Multiplet | 9H | Ar-H | Protons of both phenyl rings. The complex multiplet arises from the various electronic environments and spin-spin coupling. |

| ~3.65 | Singlet | 2H | -CH₂- | Methylene protons adjacent to both an aromatic ring and a carbonyl group, appearing as a characteristic singlet. |

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon NMR spectrum should show 11 distinct signals: 1 for the carbonyl, 1 for the methylene, and 9 for the aromatic carbons (some may overlap).

-

~172 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~141-126 ppm: Aromatic carbons. The two quaternary carbons involved in the phenyl-phenyl bond will be in this region.

-

~40 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. The broadness is due to hydrogen bonding.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group. This is a highly diagnostic, strong absorption.

-

~1600, 1480, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~760, 700 cm⁻¹: C-H bending vibrations indicative of mono- and meta-substituted benzene rings.

Mass Spectrometry (MS-EI)

-

Molecular Ion (M⁺): A prominent peak at m/z = 212, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation: A significant fragment at m/z = 167, resulting from the loss of the carboxyl group (-COOH, 45 Da). This [M-45]⁺ fragment is characteristic of phenylacetic acids.

Chemical Reactivity and Derivative Formulation

This compound possesses two primary sites of reactivity: the carboxylic acid group and the aromatic biphenyl system. Understanding these allows for its strategic use in further synthesis.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Reactions: The carboxyl group is readily converted into esters, amides, and acid chlorides using standard organic chemistry protocols. Amide coupling, for instance, is fundamental in drug development for generating compound libraries.

-

Aromatic Ring Reactions: The biphenyl rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern is directed by the existing groups. The phenyl substituent is weakly activating and ortho-, para-directing, while the acetic acid group is weakly deactivating and meta-directing. The outcome of such reactions will be a mixture of isomers, requiring careful analysis and purification.

Pharmacological Context and Mechanism of Action

As a member of the NSAID class, this compound's biological activity is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

By blocking the active site of COX enzymes, biphenylacetic acids prevent the synthesis of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[1] The specific inhibitory profile (COX-1 vs. COX-2 selectivity) can be influenced by the substitution pattern on the biphenyl ring, making isomeric studies a rich area for drug design.

Caption: Mechanism of action via inhibition of prostaglandin synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a specific safety data sheet (SDS) for the 3-isomer is not as common as for the 4-isomer, the hazard profile is expected to be similar due to the shared functional groups.

-

GHS Hazard Classification (based on analogue):

-

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Avoid breathing dust. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

Conclusion

This compound is a valuable chemical entity with well-defined properties and reactivity. Its synthesis via Suzuki coupling is robust and scalable, and its structure can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. As an analogue of known pharmacologically active compounds, it serves as an important scaffold for research in drug discovery, particularly in the development of novel anti-inflammatory agents. This guide provides the foundational technical knowledge required for its confident and effective use in a research and development setting.

References

- 3-Biphenylylacetic acid | C14H12O2 | CID 32153 - PubChem.

- 3-Biphenylylacetic acid | CAS#:23948-77-8. Chemsrc. [Link]

- This compound, 4',5-dimethoxy- | C16H16O4 | CID 39877 - PubChem.

- SAFETY DATA SHEET - 4-Biphenylacetic acid. Thermo Fisher Scientific. [Link]

Sources

- 1. 3-Biphenylylacetic acid | C14H12O2 | CID 32153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Biphenylylacetic acid | CAS#:23948-77-8 | Chemsrc [chemsrc.com]

- 3. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]

- 4. 4-联苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

3-Biphenylacetic acid CAS number and synonyms

An In-Depth Technical Guide to 3-Biphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a notable member of the biphenylacetic acid class of compounds, serves as a significant molecule in the landscape of chemical research and pharmaceutical development. As a derivative of phenylacetic acid, it possesses a biphenyl moiety that imparts distinct physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, analytical methodologies, and applications, with a particular focus on its relevance to drug discovery. The structural isomer, 4-biphenylacetic acid (commonly known as Felbinac), is a well-documented non-steroidal anti-inflammatory drug (NSAID), which underscores the therapeutic potential inherent in this class of compounds[1][2][3]. While this compound is less commercially prominent than its 4-isomer counterpart, it and its derivatives are actively investigated for their biological activities, including their potential as antagonists for the prostaglandin D2 receptor (DP2 or CRTH2), which is implicated in allergic inflammatory responses[4]. This document aims to be an essential resource for professionals engaged in the study and application of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in a research and development setting. This section outlines the key identifiers and physicochemical characteristics of this compound.

1.1. CAS Number and Synonyms

The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier for chemical substances.

The compound is also known by several synonyms, which are crucial for comprehensive literature and database searches:

1.2. Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various solvents and biological systems, and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C14H12O2 | [5][6] |

| Molecular Weight | 212.24 g/mol | [6] |

| Density | 1.2±0.1 g/cm³ | [5] |

| Boiling Point | 384.6±11.0 °C at 760 mmHg | [5] |

| Flash Point | 281.5±14.4 °C | [5] |

| LogP | 3.26 | [5] |

| PSA (Polar Surface Area) | 37.30 Ų | [5] |

| Refractive Index | 1.596 | [5] |

Synthesis and Manufacturing

The synthesis of biphenylacetic acids is a well-established area of organic chemistry, with several versatile methods available. The choice of a specific synthetic route often depends on factors such as the availability of starting materials, desired scale, and required purity. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for constructing the core biphenyl structure[7].

2.1. Representative Synthesis via Suzuki-Miyaura Coupling

This protocol describes a common laboratory-scale synthesis of a biphenylacetic acid, adapted for the 3-isomer. The reaction couples a bromophenylacetic acid with phenylboronic acid in the presence of a palladium catalyst.

Causality of Experimental Choices:

-

Catalyst: Palladium acetate is chosen for its high efficiency in catalyzing the carbon-carbon bond formation in Suzuki couplings.

-

Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.

-

Solvent System: The use of a water/organic solvent mixture is typical for Suzuki couplings, as it helps to dissolve both the organic reactants and the inorganic base.

Sources

- 1. 5728-52-9|4-Biphenylacetic acid|BLD Pharm [bldpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The efficacy of biphenylacetic acid 3% gel (Felbinac) in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of a biphenylacetic acid series of prostaglandin D2 receptor DP2 antagonists with efficacy in a murine model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Biphenylylacetic acid | CAS#:23948-77-8 | Chemsrc [chemsrc.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-Biphenylacetic Acid

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 3-Biphenylacetic acid, a significant non-steroidal anti-inflammatory agent.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond rote procedural descriptions to offer a deep-seated rationale for methodological choices. By integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, we present a self-validating workflow that ensures the unambiguous confirmation of the molecular structure. Each section details the theoretical underpinnings, provides field-tested experimental protocols, and culminates in the expert interpretation of spectral data, thereby offering a holistic and authoritative guide to the characterization of this and similar small molecules.

Introduction: The Analytical Imperative

This compound (C₁₄H₁₂O₂) is a derivative of biphenyl, belonging to a class of compounds with established pharmacological relevance, primarily as non-steroidal anti-inflammatory agents (NSAIDs).[1] The precise arrangement of its atoms—the connectivity of the two phenyl rings and the position of the acetic acid moiety—is critical to its biological activity and physicochemical properties. Therefore, its unambiguous structural confirmation is a foundational requirement in drug discovery, quality control, and regulatory submission.

This guide outlines a multi-technique spectroscopic approach, demonstrating how overlapping and complementary data streams converge to provide irrefutable evidence of the molecular structure. The logic follows a systematic progression from determining the molecular formula to identifying functional groups and finally mapping the precise atomic connectivity.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| IUPAC Name | 2-([1,1'-Biphenyl]-3-yl)acetic acid | PubChem[1] |

| CAS Number | 23948-77-8 | PubChem[1] |

The Elucidation Workflow: A Strategic Overview

The structural elucidation process is a systematic investigation that integrates multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The synergy between these techniques allows for cross-validation of the data, leading to a single, confirmed structure.

Figure 1: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry serves as the initial and most crucial step, providing the molecular weight of the compound and, with high-resolution instruments, its exact molecular formula. The choice of Electron Ionization (EI) is deliberate; it imparts sufficient energy to not only ionize the molecule but also to induce characteristic fragmentation, offering clues about the structural components.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy is used because it produces reproducible fragmentation patterns that are well-documented in spectral libraries.[2]

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Acquisition: Inject the sample into the instrument via a direct insertion probe or GC inlet. Acquire the mass spectrum.

Data Interpretation and Validation

The primary objective is to identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound.

-

Molecular Ion (M⁺·): For C₁₄H₁₂O₂, the expected nominal mass is 212 amu. The EI-MS spectrum should show a peak at m/z = 212 . A high-resolution mass spectrometer (HRMS) would yield a more precise mass (e.g., 212.0837), confirming the elemental composition against other possibilities.

-

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. The bonds adjacent to the phenyl rings and the carboxylic acid group are prone to cleavage.

Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.

Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment | Significance |

| 212 | [C₁₄H₁₂O₂]⁺· | Molecular Ion Peak |

| 211 | [C₁₄H₁₁O₂]⁺ | Loss of a hydrogen radical |

| 167 | [C₁₃H₁₁]⁺ | Loss of the carboxylic acid group (•COOH) |

| 165 | [C₁₃H₉]⁺ | Loss of •COOH followed by loss of H₂ |

The presence of the molecular ion at m/z 212 validates the molecular formula, while the fragment at m/z 167 strongly suggests the presence of a carboxylic acid attached to a C₁₃H₁₁ framework, perfectly aligning with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[2] For this compound, the most characteristic signals will arise from the carboxylic acid and the aromatic rings. These signals are highly diagnostic and serve as a crucial cross-check for the information derived from other methods.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup:

-

Technique: ATR is preferred for solids as it requires minimal sample preparation compared to KBr pellets.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically averaging 16 or 32 scans to improve the signal-to-noise ratio. Perform a background scan beforehand.

Data Interpretation and Validation

The IR spectrum is interpreted by assigning absorption bands to specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acidic proton. The broadness is due to hydrogen bonding. |

| ~3030 (sharp) | C-H stretch | Aromatic | Indicates the presence of sp² C-H bonds in the phenyl rings. |

| ~2900 (sharp) | C-H stretch | Aliphatic | Corresponds to the sp³ C-H bonds of the methylene (-CH₂) group. |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid | A highly characteristic and strong absorption confirming the carbonyl group. |

| 1400-1600 | C=C stretch | Aromatic | Multiple bands in this region confirm the presence of the aromatic rings. |

| ~1210-1320 | C-O stretch | Carboxylic Acid | Further evidence for the carboxylic acid functionality. |

The observation of a strong, broad O-H stretch combined with a sharp, intense C=O stretch around 1700 cm⁻¹ is irrefutable evidence for a carboxylic acid functional group. This perfectly complements the MS data that suggested the loss of a 45 Da (-COOH) fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[3] ¹H NMR provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting), while ¹³C NMR reveals the number of unique carbon environments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or DMSO-d₆. CDCl₃ is a good first choice, but DMSO-d₆ is superior for ensuring the observation of the acidic proton. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Spectrometer: A 300 MHz or higher field spectrometer.

-

Experiments:

-

Standard 1D ¹H NMR.

-

Standard 1D ¹³C NMR (proton-decoupled).

-

-

-

Data Acquisition: Acquire the spectra at room temperature. Ensure sufficient scans are acquired for the ¹³C NMR spectrum to achieve a good signal-to-noise ratio.

Data Interpretation and Validation: ¹H NMR

The ¹H NMR spectrum provides a precise map of the protons in the molecule.

Figure 3: Structure of this compound with proton labels for NMR discussion.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 10.0 | Singlet, broad | 1H | Hₐ (COOH) | The acidic proton is highly deshielded and often appears as a broad singlet. |

| 7.2-7.6 | Multiplet | 9H | Hc-k (Aromatic) | Protons on aromatic rings appear in this region. The complex overlapping pattern is due to multiple distinct environments and spin-spin coupling. |

| ~3.7 | Singlet | 2H | **H♭ (CH₂) ** | The methylene protons are adjacent to an aromatic ring and a carbonyl group, placing them in this region. They are equivalent and have no adjacent protons, hence a singlet. |

The key diagnostic signal is the singlet at ~3.7 ppm integrating to 2H, which is characteristic of the methylene bridge. The complex multiplet integrating to 9H confirms the nine protons on the two phenyl rings. The broad singlet for the carboxylic acid proton validates the IR and MS findings.

Data Interpretation and Validation: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C=O | The carboxylic acid carbonyl carbon is highly deshielded and appears at the low-field end of the spectrum. |

| 125-142 | Aromatic C | The 12 sp² carbons of the two phenyl rings. Due to symmetry in the unsubstituted ring and potential overlaps, fewer than 12 signals may be resolved. |

| ~41 | CH₂ | The sp³ methylene carbon, shifted downfield by the adjacent aromatic ring and carbonyl group. |

The ¹³C NMR spectrum confirms the presence of the three required carbon types: one carbonyl, multiple aromatic, and one aliphatic CH₂. The chemical shifts are highly predictable and provide a robust confirmation of the carbon skeleton.[4]

Conclusion: Synthesizing the Evidence for Unambiguous Elucidation

The structure of this compound is confirmed through the powerful synergy of complementary spectroscopic techniques.

-

Mass Spectrometry established the correct molecular formula (C₁₄H₁₂O₂) via a molecular ion peak at m/z 212 and suggested a carboxylic acid moiety through a key fragmentation.

-

Infrared Spectroscopy provided definitive proof of the key functional groups: a broad O-H stretch and a strong C=O absorption at ~1700 cm⁻¹ confirmed the carboxylic acid, while aromatic C-H and C=C stretches confirmed the phenyl rings.

-

NMR Spectroscopy provided the final, unambiguous map. ¹H NMR identified the isolated methylene bridge (singlet, 2H, ~3.7 ppm), the nine aromatic protons, and the single acidic proton. ¹³C NMR confirmed the presence of the carbonyl carbon (~178 ppm), the aliphatic methylene carbon (~41 ppm), and the suite of aromatic carbons.

Each piece of data validates the others, leaving no ambiguity. The combined evidence from MS, IR, and NMR converges to irrefutably confirm the structure as 2-([1,1'-Biphenyl]-3-yl)acetic acid . This rigorous, multi-faceted approach exemplifies a gold-standard protocol for the structural elucidation of small molecules in a modern research and development environment.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32153, 3-Biphenylylacetic acid. PubChem. [Link]

- Chemsrc. 3-Biphenylylacetic acid | CAS#:23948-77-8. Chemsrc. [Link]

- Intertek.

- Khan, A. (2023). Structure Elucidation of Organic Compounds. YouTube. [Link]

- Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

- NIST. Benzeneacetic acid. NIST Chemistry WebBook. [Link]

- Reich, H.J. NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

Sources

The Genesis of a Non-Steroidal Anti-Inflammatory Agent: A Technical Guide to the Discovery and History of 3-Biphenylacetic Acid

Foreword: Unraveling the Chemical Lineage of a Therapeutic Moiety

In the landscape of medicinal chemistry, the journey of a molecule from its initial synthesis to its potential therapeutic application is often a complex narrative of scientific inquiry, serendipity, and incremental innovation. This guide delves into the history and discovery of 3-biphenylacetic acid, a notable member of the non-steroidal anti-inflammatory drug (NSAID) class. While the precise moment of its first synthesis is not prominently documented in a singular "discovery" paper, its emergence can be contextualized within the broader surge of research into arylalkanoic acids as potent anti-inflammatory agents during the mid-20th century. This document will therefore trace the logical evolution of its synthesis, explore its mechanistic underpinnings, and provide a technical framework for its understanding, aimed at researchers, scientists, and drug development professionals.

The Chemical Identity of this compound

This compound is a carboxylic acid featuring a biphenyl scaffold, where the acetic acid moiety is attached at the 3-position of one of the phenyl rings. This seemingly simple structural arrangement confers upon the molecule the ability to interfere with the inflammatory cascade, a property shared by many of its structural isomers and chemical cousins.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | |

| Molecular Weight | 212.24 g/mol | |

| CAS Number | 23948-77-8 | |

| IUPAC Name | 2-([1,1'-biphenyl]-3-yl)acetic acid | |

| Synonyms | (3-Phenylphenyl)acetic acid, Biphenyl-3-ylacetic acid |

A Historical Perspective: The Rise of Arylalkanoic Acids

The story of this compound is intrinsically linked to the broader history of NSAID development. Following the success of early analgesics like aspirin, the mid-20th century saw a concerted effort by pharmaceutical chemists to discover novel, more potent, and better-tolerated anti-inflammatory agents. This era was characterized by the exploration of various aromatic carboxylic acids, with the phenylalkanoic acid scaffold emerging as a particularly fruitful area of investigation.

The discovery that the acetic acid side chain attached to an aromatic ring system was a key pharmacophore for anti-inflammatory activity led to the synthesis and evaluation of numerous analogues. The well-known drug, ibuprofen, a propionic acid derivative of phenylacetic acid, exemplifies the success of this approach. It is within this vibrant period of medicinal chemistry research that this compound and its isomers were likely first synthesized and studied, even if these early explorations were not widely published under their specific chemical names.

A significant milestone in the documented history of this compound is a 1981 paper in the Journal of Medicinal Chemistry. This publication details the synthesis and pharmacological evaluation of a series of 4',5-disubstituted 3-biphenylacetic acids, clearly indicating that the parent compound was a known entity and a subject of scientific interest by this time.[1]

The Synthetic Trajectory: From Precursors to the Final Compound

Constructing the Biphenyl Core: The Suzuki Coupling Approach

A modern and versatile method for constructing the biphenyl scaffold is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with a halide. For this compound, this would typically involve the coupling of 3-bromophenylacetic acid with phenylboronic acid.

Alternative Synthetic Strategies: The Willgerodt-Kindler Reaction

An alternative and historically relevant approach to arylalkanoic acids is the Willgerodt-Kindler reaction. This method allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. For this compound, the starting material would be 3-acetylbiphenyl.

Step-by-Step Willgerodt-Kindler Protocol:

-

Thioamide Formation: 3-Acetylbiphenyl is heated with sulfur and a secondary amine, such as morpholine, to form the corresponding thiomorpholide.

-

Hydrolysis: The resulting thioamide is then subjected to hydrolysis, typically with an acid or base, to yield this compound.

A Chinese patent describes a similar multi-step synthesis for biphenylacetic acid, starting from biphenyl and acetyl chloride to form acetophenone biphenyl, which is then converted to the final product.[2]

Mechanism of Action: Prostaglandin Synthesis Inhibition

Like other NSAIDs, the primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[3]

Conclusion: A Molecule in Context

The discovery and history of this compound are emblematic of the broader narrative of NSAID development. While a singular "eureka" moment is not apparent from the historical record, its emergence from the systematic exploration of arylalkanoic acids is clear. The enduring principles of medicinal chemistry, including scaffold hopping and the optimization of pharmacophores, undoubtedly played a central role in its conception. For contemporary researchers, this compound serves as a valuable case study in the evolution of drug discovery and a reminder that even in the absence of a celebrated discovery story, the scientific and therapeutic value of a molecule can be profound.

References

- PubChem Compound Summary for CID 32153, 3-Biphenylylacetic acid.

- Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 1981, 24(1), 43-47. [Link]

- Synthetic method of biphenylacetic acid. CN102432457A.

Sources

A Guide to the Spectroscopic Characterization of 3-Biphenylacetic Acid

Introduction

3-Biphenylacetic acid (C₁₄H₁₂O₂) is a derivative of phenylacetic acid featuring a biphenyl moiety at the meta position. As a molecule with potential applications in materials science and as a scaffold in drug development, its unambiguous structural confirmation is paramount. Spectroscopic analysis provides the foundational data required to verify molecular structure, assess purity, and understand chemical properties.

This technical guide offers an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from analogous structures, providing a robust framework for researchers and professionals in the field. Our approach is not merely to present data, but to build a self-validating analytical narrative, explaining the causal links between molecular structure and spectral output.

Overall Analytical Workflow

The comprehensive characterization of a molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical flow of this analysis ensures that the data from each step corroborates the others, leading to a confident structural assignment.

Caption: Workflow for spectroscopic structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if solubility is low or to clearly observe the acidic proton.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay (5 seconds) are often required for quantitative accuracy, although standard acquisition is usually sufficient for identification.

-

Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Structural Diagram for NMR Assignments

Caption: Structure of this compound with atom numbering for NMR assignments. (Note: A generic biphenyl image is used for illustrative purposes. For precise assignment, refer to the numbering in the tables below corresponding to the 3-substituted pattern.)

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we expect to see signals from the aliphatic methylene group, the nine aromatic protons, and the acidic proton of the carboxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-α (CH₂) | ~ 3.70 | Singlet (s) | 2H | Protons on the carbon adjacent to both an aromatic ring and a carbonyl group. The singlet multiplicity indicates no adjacent protons. |

| Aromatic H | 7.20 - 7.65 | Multiplet (m) | 9H | The nine protons on the two phenyl rings will appear as a complex multiplet. Protons ortho to the other ring (H-2', H-6') and the proton between the two substituents on the first ring (H-2) are typically the most deshielded. |

| H-COOH | ~ 11.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent. |

Expertise & Experience Insight: The aromatic region (7.20-7.65 ppm) will be complex. 2D NMR techniques like COSY (Correlation Spectroscopy) would be required to definitively assign each specific aromatic proton by revealing their coupling relationships.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 178.0 | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this downfield region. |

| C-1', C-3, C-1 | 141.0 - 142.0 | Quaternary carbons involved in the biphenyl linkage and the attachment of the acetic acid group. Their exact assignment would require 2D NMR (HMBC). |

| Aromatic CH | 126.0 - 130.0 | Signals for the nine CH carbons of the aromatic rings. Carbons on the unsubstituted ring will resemble those of benzene, while the substituted ring will show more varied shifts. |

| C-α (CH₂) | ~ 41.0 | The aliphatic methylene carbon, shifted downfield by the adjacent aromatic ring and carbonyl group. |

Trustworthiness Insight: A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would be a self-validating system for these assignments. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C=O and the ring junction carbons) would be absent. This would confirm the negative peak for C-α and positive peaks for the aromatic CH carbons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at characteristic frequencies.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires no sample preparation other than placing a small amount of the solid on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan: An initial scan of the empty instrument (or with the clean ATR crystal) is taken to record the background spectrum (e.g., atmospheric CO₂ and H₂O).

-

Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

IR Spectral Data & Interpretation

The IR spectrum of this compound is dominated by features of the carboxylic acid and the aromatic rings.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad and characteristic absorption is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. |

| 3000 - 3100 | C-H stretch (Aromatic) | Medium | Absorption from C-H bonds on the biphenyl rings.[1] |

| 2850 - 2960 | C-H stretch (Aliphatic) | Medium | Absorption from the C-H bonds of the methylene (CH₂) group.[1] |

| ~ 1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A very strong and sharp peak characteristic of the carbonyl group in a carboxylic acid. Its position indicates conjugation with the aromatic ring. |

| 1600, 1480, 1450 | C=C stretch (Aromatic) | Medium-Weak | These absorptions arise from the stretching vibrations within the aromatic rings, a hallmark of the benzene-like structure. |

| ~ 1250 | C-O stretch (Carboxylic Acid) | Strong | Stretching vibration of the carbon-oxygen single bond of the acid group. |

| 690 - 900 | C-H bend (Aromatic OOP) | Strong | The out-of-plane (OOP) bending patterns in this "fingerprint" region are diagnostic of the substitution pattern on the aromatic rings. |

Authoritative Grounding: The broad O-H stretch and the strong C=O stretch at ~1700 cm⁻¹ are definitive indicators of a carboxylic acid functional group. The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches confirms the core structure.

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. For this compound, Electron Ionization (EI) is a common method.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the ions at each m/z value, generating the mass spectrum.

MS Spectral Data & Interpretation

The mass spectrum provides the molecular weight and key structural fragments. The molecular formula C₁₄H₁₂O₂ gives an exact mass of 212.08 Da.

| m/z (Mass/Charge) | Proposed Fragment | Interpretation |

| 212 | [M]⁺ | Molecular Ion: This peak confirms the molecular weight of the compound. |

| 167 | [M - COOH]⁺ | Loss of Carboxyl Radical: A very common and significant fragmentation for carboxylic acids, resulting from the cleavage of the C-C bond alpha to the ring. The resulting m/z 167 fragment ([C₁₃H₁₁]⁺) is a biphenylmethyl cation, which is highly stable. |

| 165 | [C₁₃H₉]⁺ | Loss of H₂ from m/z 167: A common subsequent fragmentation from stabilized carbocations, leading to the formation of a fluorenyl cation. |

| 152 | [C₁₂H₈]⁺ | Loss of CH₃ from m/z 167: Rearrangement and loss of a methyl radical can lead to the stable biphenylene radical cation. |

Primary Fragmentation Pathway

The dominant fragmentation pathway involves the characteristic loss of the carboxyl group, which is a key validator of the phenylacetic acid scaffold.

Caption: Key EI-MS fragmentation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. IR spectroscopy rapidly confirms the presence of the essential carboxylic acid and aromatic functional groups. Mass spectrometry verifies the molecular weight (212 Da) and shows a characteristic fragmentation pattern involving the loss of the carboxyl moiety. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen skeleton, confirming the 3-substituted biphenyl structure and the acetic acid side chain. This integrated analytical approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any subsequent scientific investigation or application.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 32153, 3-Biphenylylacetic acid.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin.

- SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Sources

An In-Depth Technical Guide to the Physical Properties of 3-Biphenylacetic Acid

This guide provides a detailed examination of the essential physical properties of 3-Biphenylacetic acid, focusing on its melting point and solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the theoretical underpinnings and practical methodologies crucial for laboratory applications. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for property determination.

Introduction to this compound

This compound (C₁₄H₁₂O₂) is an aromatic carboxylic acid featuring a biphenyl moiety. Its structural framework makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. Notably, it is related to a class of non-steroidal anti-inflammatory drugs (NSAIDs), where the biphenylacetic acid scaffold is a key pharmacophore.[1][2] Accurate characterization of its physical properties, such as melting point and solubility, is a fundamental prerequisite for its application in synthesis, formulation, and quality control, ensuring both purity and predictable behavior in various chemical environments.

Section 1: Core Physical and Chemical Properties

A precise understanding of a compound's fundamental properties is the starting point for any rigorous scientific investigation. The key identifiers and physical constants for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| IUPAC Name | 2-([1,1'-Biphenyl]-3-yl)acetic acid | PubChem[1] |

| CAS Number | 23948-77-8 | PubChem[1] |

| Melting Point | Data not consistently reported across primary literature; determination required. | N/A |

Note: While various suppliers list melting points, these can vary. Therefore, experimental determination as outlined in Section 2 is a critical step for verifying the purity of any given sample.

Section 2: Melting Point Determination: A Criterion for Purity

The melting point of a crystalline solid is a highly sensitive indicator of its purity. A pure compound typically exhibits a sharp, well-defined melting range of 0.5-1.0°C.[3] The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, accurate melting point determination is not just for identification but is a crucial quality control assay.

2.1: Experimental Protocol: Digital Melting Point Apparatus

The following protocol describes the determination of a melting point range using a modern digital apparatus (e.g., a Mel-Temp or DigiMelt), which offers precise temperature control and observation.

Methodology Rationale: The protocol is designed to first establish an approximate melting range quickly, followed by a slower, more precise measurement. This two-step approach is efficient and minimizes the risk of overshooting the melting point, which would necessitate a time-consuming cooling period before a restart.[4] A slow heating rate (1-2°C per minute) during the final determination is critical for allowing the system to maintain thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

Step-by-Step Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. Solvents can act as impurities, depressing the melting point.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer.[5]

-

-

Capillary Tube Loading:

-

Take a capillary melting point tube (sealed at one end).

-

Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube or PVC pipe onto the benchtop.[5]

-

Repeat until the packed sample height is 2-3 mm. A larger sample size will result in a broader, inaccurate melting range.[5]

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into a sample slot of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, set a rapid heating rate (e.g., 10-20°C/minute) to find a rough melting range. Note the temperature and allow the apparatus to cool significantly.[4]

-

Precise Determination: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected or observed melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Observe the sample through the magnified viewfinder.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts into a clear liquid (T₂).

-

The melting range is reported as T₁ – T₂.

-

-

Post-Measurement:

-

Turn off and cool the apparatus.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube, as the thermal history of the sample may have altered its crystalline structure.[5]

-

2.2: Workflow for Melting Point Determination

The logical flow of the experimental protocol is visualized below.

Caption: Workflow for determining the melting point of a crystalline solid.

Section 3: Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, purification, and, in a pharmaceutical context, its bioavailability. The structure of this compound—a large, nonpolar biphenyl system combined with a polar, acidic carboxylic acid group—suggests a nuanced solubility profile.

3.1: Theoretical Principles of Solubility

The principle of "like dissolves like" is paramount.[6]

-

Nonpolar Solvents: The large, hydrophobic biphenyl portion of the molecule will favor solubility in nonpolar organic solvents.

-

Polar Solvents: The polar carboxylic acid group can engage in hydrogen bonding, suggesting some solubility in polar organic solvents like ethanol.

-

Aqueous Solubility & pH-Dependence: As a carboxylic acid, this compound's solubility in water is expected to be low but highly dependent on pH. In neutral or acidic water, the compound exists in its neutral, protonated form (R-COOH), which is not readily solvated by water. However, in a basic solution, it will be deprotonated to form its carboxylate salt (R-COO⁻ Na⁺). This ionic species is significantly more polar and will readily dissolve in water.[7] This acid-base chemistry is a powerful tool for separation and purification via extraction.

3.2: Predicted Qualitative Solubility

Based on the principles above, the expected solubility of this compound is summarized in the table below. This provides a hypothesis that can be systematically tested using the protocol that follows.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Insoluble | Large nonpolar biphenyl group dominates. |

| 5% aq. HCl | Acidic Aqueous | Insoluble | Carboxylic acid remains protonated (R-COOH). |

| 5% aq. NaHCO₃ | Weak Base | Soluble | Forms the soluble sodium carboxylate salt (pKa of most carboxylic acids is ~4-5, allowing reaction with bicarbonate).[7] |

| 5% aq. NaOH | Strong Base | Soluble | Forms the soluble sodium carboxylate salt.[7] |

| Ethanol (EtOH) | Polar Protic Organic | Soluble | "Like dissolves like" for the polar -COOH and nonpolar biphenyl parts. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

3.3: Experimental Protocol: Systematic Qualitative Solubility Testing

This protocol provides a logical, stepwise method to determine the solubility class of an unknown organic compound, which is a self-validating approach to characterization.[7]

Methodology Rationale: The procedure systematically tests solubility in a sequence of solvents that probe different chemical properties of the analyte. Starting with water separates water-soluble compounds from insoluble ones. For water-insoluble compounds, subsequent tests with acidic and basic solutions reveal the presence of basic or acidic functional groups, respectively. Using a weak base (NaHCO₃) before a strong base (NaOH) can help differentiate between strong and weak acids.[7]

Step-by-Step Procedure:

-

General Procedure:

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add ~1 mL of the chosen solvent in portions.

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.

-

A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.

-

-

Testing Sequence:

-

Test 1: Water. Add water to the sample. If it is insoluble, proceed to the next test using a fresh sample.

-

Test 2: 5% aq. NaOH. Add 5% NaOH solution to a fresh sample. If it dissolves, the compound is an organic acid. Proceed to the next test to confirm.

-

Test 3: 5% aq. NaHCO₃. Add 5% NaHCO₃ solution to a fresh sample. If it dissolves (often with effervescence of CO₂), the compound is a relatively strong organic acid (like a carboxylic acid).

-

Test 4: Organic Solvents. Using fresh samples for each, test solubility in solvents such as ethanol and DMSO.

-

3.4: Workflow for Solubility Classification

This decision tree visualizes the process of classifying an organic compound based on its solubility.

Caption: Decision tree for the qualitative solubility classification of an organic compound.

Conclusion

The physical properties of this compound—specifically its melting point and solubility—are defining characteristics that dictate its handling, purification, and application. The melting point serves as a robust indicator of purity, while its pH-dependent solubility provides a powerful mechanism for its separation and is a critical consideration for formulation in drug development. The experimental protocols detailed in this guide provide a reliable framework for researchers to verify these properties, ensuring data integrity and reproducibility in their work. A thorough understanding and application of these principles are fundamental to leveraging the full potential of this versatile chemical compound.

References

- Title: 3-Biphenylylacetic acid Source: PubChem, N

- Title: Phenylacetic acid Source: Wikipedia URL:[Link]

- Title: Solubility of Organic Compounds Source: University of California, Davis Chemistry URL:[Link]

- Title: Experiment (1) Determination of Melting Points Source: University of Technology, Iraq URL:[Link]

- Title: Carrier-linked mutual prodrugs of biphenylacetic acid as a promising alternative to bioprecursor fenbufen: design, kinetics, and pharmacological studies Source: PubMed, N

- Title: Experiment-1 Aim - To determine the melting point of given solid substance. Source: M. M. H. College, Ghaziabad URL:[Link]

- Title: Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors Source: MDPI (Molecules) URL:[Link]

- Title: 3-Biphenylylacetic acid | CAS#:23948-77-8 Source: Chemsrc URL:[Link]

- Title: Melting point determination Source: University of Calgary Chemistry URL:[Link]

- Title: Biphenyl-4-acetic acid Source: Solubility of Things URL:[Link]

- Title: E.4.10. [4.9] Solubility in organic solvents / fat solubility Source: ECHA - European Chemicals Agency URL:[Link]

- Title: Standard Operating Procedure for solubility testing Source: European Union Reference Laboratory for altern

- Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL:[Link]

- Title: Synthesis of 2-[(3,4,5-Triphenyl)

- Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL:[Link]

- Title: Solubility of Phenylacetic Acid in Binary Solvent Mixtures Source: UNT Digital Library URL:[Link]

- Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institute of Environmental Health Sciences URL:[Link]

- Title: Experiment 1 - Melting Points Source: Arizona St

- Title: Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents Source: ResearchG

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Carrier-linked mutual prodrugs of biphenylacetic acid as a promising alternative to bioprecursor fenbufen: design, kinetics, and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to 3-Biphenylacetic Acid: Exploring its Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Biphenylacetic acid, a non-steroidal anti-inflammatory drug (NSAID). Delving into its core chemical properties, this document focuses on its established biological activities, mechanisms of action, and the experimental methodologies used for its evaluation. This resource is intended to be a foundational tool for researchers and professionals in drug discovery and development, offering both established knowledge and identifying areas for future investigation.

Introduction to this compound: A Structural Overview

This compound, with the chemical formula C₁₄H₁₂O₂, is an organic compound featuring a biphenyl group attached to an acetic acid moiety at the 3-position.[1] Its structure is isomeric with the more commonly known 4-Biphenylacetic acid (Felbinac). This structural arrangement is key to its pharmacological profile.

Chemical and Physical Properties: [1][2]

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| CAS Number | 23948-77-8 |

| Appearance | White to off-white crystalline powder |

| LogP | 3.26 |

| PSA (Polar Surface Area) | 37.3 Ų |

The lipophilicity, as indicated by its LogP value, influences its ability to cross biological membranes, a critical factor for its bioavailability and distribution within the body.

Primary Biological Activity: Anti-inflammatory and Analgesic Effects

As a member of the NSAID family, the principal biological activities of this compound are its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects.[1] These therapeutic actions are intrinsically linked to its mechanism of action.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism through which this compound exerts its effects is by inhibiting the cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

There are two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3]

-

COX-2: Primarily induced at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.[3]

By blocking the action of these enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation and pain.[1]

A Note on Selectivity: While it is established that this compound is a COX inhibitor, specific quantitative data regarding its inhibitory concentration (IC₅₀) and selectivity for COX-1 versus COX-2 are not extensively available in the public domain. The COX-1/COX-2 inhibition ratio is a critical determinant of an NSAID's efficacy and side-effect profile.[4] For comparison, many traditional NSAIDs are non-selective, inhibiting both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3] Further research is warranted to fully characterize the COX selectivity of this compound.

Signaling Pathway of COX Inhibition

Caption: Inhibition of prostaglandin synthesis by this compound.

Evaluation of Anti-inflammatory and Analgesic Activity: Experimental Protocols

The anti-inflammatory and analgesic properties of this compound and its derivatives have been evaluated using standard preclinical models.[5]

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[6]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[6]

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

-

Animal Preparation: Male or female Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are randomly divided into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of this compound.

-

Drug Administration: The test compound, standard drug, or vehicle is administered orally.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

This is a sensitive method for screening peripherally acting analgesic agents.[5]

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). A reduction in the number of writhes indicates an analgesic effect.[5]

Experimental Workflow:

Caption: Workflow for the acetic acid-induced writhing test.

Detailed Protocol:

-

Animal Preparation: Swiss albino mice (20-25g) are used and acclimatized.

-

Grouping: Mice are divided into control, standard (e.g., Aspirin), and test groups.

-

Drug Administration: The test compound, standard drug, or vehicle is administered orally.

-

Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.

-

Observation: Five minutes after the acetic acid injection, the number of writhes is counted for a predetermined period (e.g., 20 minutes).

-

Calculation: The percentage of analgesic activity is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the test group.

Other Potential Biological Activities: An Area for Further Research

While the anti-inflammatory and analgesic properties of this compound are its most well-documented activities, the broader class of biphenyl derivatives has been shown to possess a range of other biological effects. Specific studies on this compound in these areas are limited, representing a promising avenue for future research.

Anticancer Potential

Several studies have highlighted the anticancer potential of various biphenyl compounds. For instance, novel synthesized biphenyl carboxylic acids have demonstrated cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[7] The mechanism of action for some of these compounds is thought to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. However, to date, there is a lack of specific research investigating the anticancer properties of this compound. Given the structural similarities to other bioactive biphenyls, this is a research area of significant interest.

Antimicrobial Activity

There is evidence to suggest that biphenyl derivatives may also exhibit antimicrobial properties. For example, some synthesized biphenyl and dibenzofuran derivatives have been evaluated for their antibacterial activity against antibiotic-resistant bacteria.[8] Furthermore, phenylacetic acid, a structurally related compound, has been shown to possess antibacterial activity.[9] The potential of this compound as an antimicrobial agent remains to be thoroughly investigated.

Synthesis of this compound

Several synthetic routes to biphenylacetic acid derivatives have been reported. A common approach involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by functional group manipulations to introduce the acetic acid moiety.[7]

A general synthetic scheme is outlined below:

Caption: A generalized synthetic route to this compound.

More specific, multi-step syntheses have also been developed, starting from precursors like 2,6-dibromo-4-methylaniline and building the biphenyl structure through sequential reactions.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology data specifically for this compound are not as extensively documented as for its 4-isomer, Felbinac.

Metabolism: Based on studies of similar arylacetic acids, it is likely that this compound undergoes metabolic transformation in the liver, primarily through glucuronidation, before being excreted.

Toxicity: Acute toxicity data for this compound indicates an LD₅₀ of 566 mg/kg in mice via the intraperitoneal route.[2] It is classified as harmful if swallowed.[1] As with other NSAIDs, potential side effects at high doses or with chronic use could include gastrointestinal irritation and renal effects.[3]

Conclusion and Future Directions

This compound is a non-steroidal anti-inflammatory drug with established analgesic and anti-inflammatory properties, primarily mediated through the inhibition of COX enzymes. Standard preclinical models have been effectively used to demonstrate these activities.

However, this review also highlights several areas where further research is needed to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative COX Inhibition: Determining the specific IC₅₀ values for COX-1 and COX-2 to understand its selectivity and predict its side-effect profile.

-

Exploration of Other Biological Activities: Investigating its potential anticancer and antimicrobial properties through dedicated in vitro and in vivo studies.

-

Detailed Pharmacokinetics and Metabolism: Characterizing its absorption, distribution, metabolism, and excretion profile to optimize dosing and understand its fate in the body.

-

Comprehensive Toxicological Studies: Conducting more in-depth safety and toxicity assessments.

A deeper understanding of these aspects will be crucial for the potential development of this compound and its derivatives as therapeutic agents.

References

- PubChem. 3-Biphenylylacetic acid. National Center for Biotechnology Information.

- Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. 2022 Sep 7;27(18):5833.

- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate.

- Synthetic method of biphenylacetic acid. Google Patents.

- 3-Biphenylylacetic acid | CAS#:23948-77-8. Chemsrc.

- Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry. 1981 Jan;24(1):43-7.

- 3'-Hydroxyphenylacetic acid. PubChem.

- Pharmacology of a new analgesic, antipyretic, and anti-inflammatory agent, 4-allyloxy-3-chlorophenylacetic acid. Arzneimittelforschung. 1970 May;20(5):610-8.

- COX Inhibitors. StatPearls.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Letters in Drug Design & Discovery. 2021;18(3):288-296.

- QSAR and QSTR studies for 4',5- disubstituted 3-biphenylylacetic acid derivatives. Organic Chemistry: An Indian Journal. 2009;5(2):225-233.

- Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in r

- diphenylacetic acid. Organic Syntheses.

- Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. International Journal of Molecular Sciences. 2021;22(11):5896.

- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology. 2001;53(12):1655-1662.

- Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats. PubMed.

- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology. 2023;8(4):1153-1160.

- Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives. Cancers (Basel). 2023 May; 15(10): 2795.

- Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Pharmaceuticals (Basel). 2022 Apr; 15(4): 467.

- phenylacetic acid. Organic Syntheses.

- Analgesic, Anti- inflammatory, Anti- lipoxygenase Activity and Characterization of Three Bioactive Compounds in the Most Active Fraction of Leptadenia reticulata (Retz.)Wight & Arn. – A Valuable Medicinal Plant. Brieflands.